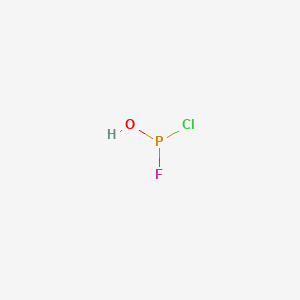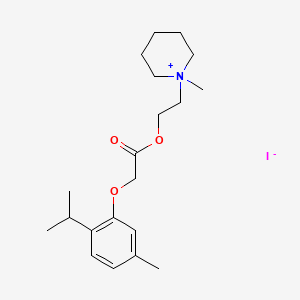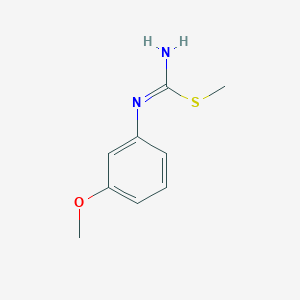
methyl N'-(3-methoxyphenyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-(3-methoxyphenyl)carbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in various fields such as materials science, pharmacology, and organic synthesis . The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a carbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N’-(3-methoxyphenyl)carbamimidothioate can be synthesized through a one-pot reaction involving hetero-substituted allenes and aromatic isothiocyanates . The reaction typically involves the use of methoxy-substituted allenes and aromatic isothiocyanates under electron impact conditions (70 eV) or chemical ionization with methane as the reactant gas . The reaction conditions are mild and can be carried out at room temperature, making it an efficient method for the synthesis of this compound .
Industrial Production Methods
the one-pot synthesis method described above can be scaled up for industrial applications, given its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(3-methoxyphenyl)carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Methyl N’-(3-methoxyphenyl)carbamimidothioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and organic catalysts.
Biology: Investigated for its potential as an anti-HIV agent and nitric oxide synthase inhibitor.
Medicine: Explored for its anticancer, bactericidal, hypotensive, and anti-inflammatory properties.
Industry: Utilized in the development of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl N’-(3-methoxyphenyl)carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a nitric oxide synthase inhibitor by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . The compound’s effects on various biological pathways are still under investigation, but its ability to modulate enzyme activity and receptor binding is well-documented .
Comparison with Similar Compounds
Methyl N’-(3-methoxyphenyl)carbamimidothioate can be compared with other similar compounds such as:
Methyl N-(3-methoxythiophen-2-yl)carbamimidothioate: Similar in structure but with a thiophene ring instead of a phenyl ring.
Methyl N-(3-ethoxyphenyl)carbamimidothioate: Contains an ethoxy group instead of a methoxy group.
Methyl N-(3-pyrrol-1-yl)carbamimidothioate: Features a pyrrole ring instead of a phenyl ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituents .
Properties
CAS No. |
35576-47-7 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl N'-(3-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-5-3-4-7(6-8)11-9(10)13-2/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
RFRZSJKDZDTYBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


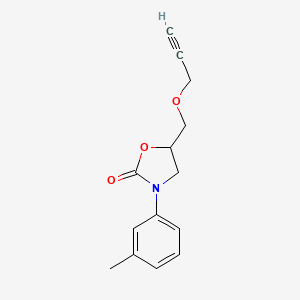
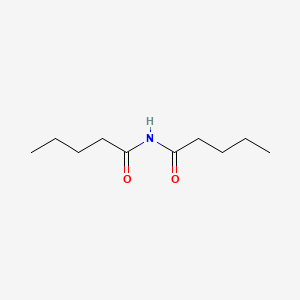
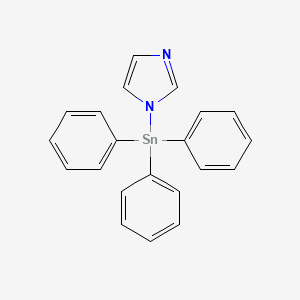
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
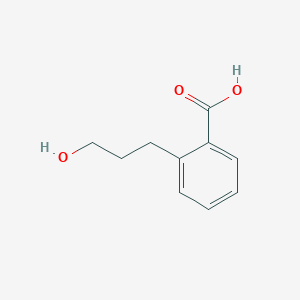


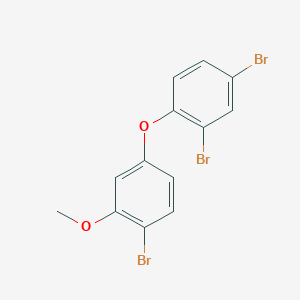
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
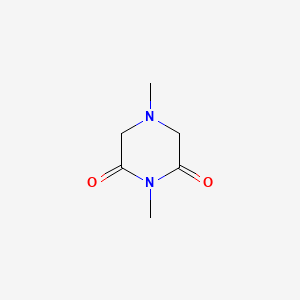

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
